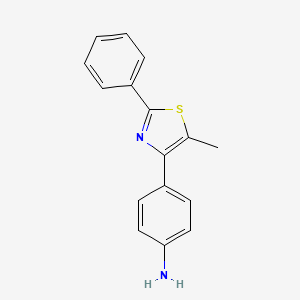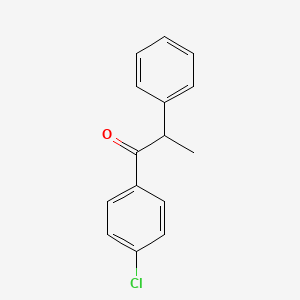
1-(4-Chlorophenyl)-2-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-2-phenylpropan-1-one is an organic compound with the molecular formula C15H13ClO It is a ketone that features a phenyl group and a 4-chlorophenyl group attached to a central propanone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(4-Chlorophenyl)-2-phenylpropan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
C6H5COCl+C6H5→C6H5COC6H4Cl+HCl
Another method involves the condensation of 4-chlorobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction conditions typically include refluxing the mixture in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Chlorophenyl)-2-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: 4-chlorobenzoic acid and benzoic acid.
Reduction: 1-(4-Chlorophenyl)-2-phenylpropan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-2-phenylpropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-2-phenylpropan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to modulate cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Chlorophenyl)-2-phenylpropan-1-ol: The reduced form of the compound.
4-Chlorobenzophenone: A structurally similar compound with a different substitution pattern.
4-Chlorobenzaldehyde: A precursor in the synthesis of 1-(4-Chlorophenyl)-2-phenylpropan-1-one.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C15H13ClO |
|---|---|
Peso molecular |
244.71 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-2-phenylpropan-1-one |
InChI |
InChI=1S/C15H13ClO/c1-11(12-5-3-2-4-6-12)15(17)13-7-9-14(16)10-8-13/h2-11H,1H3 |
Clave InChI |
YLIZKDAYWOXASN-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


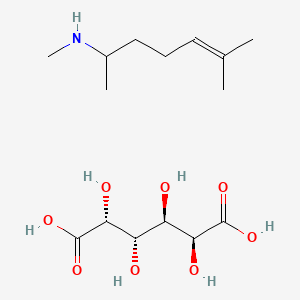

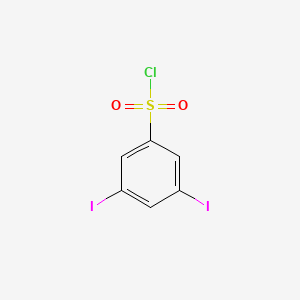
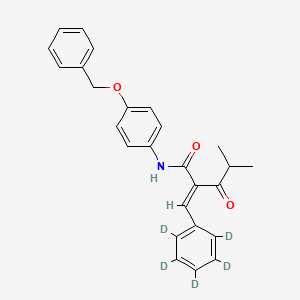
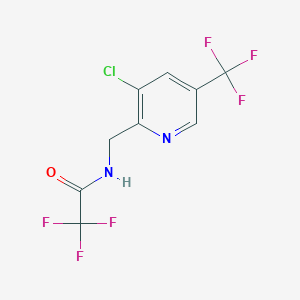

![8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride](/img/structure/B12341188.png)
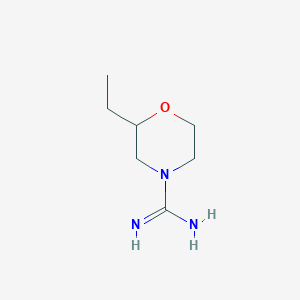
![4-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12341209.png)
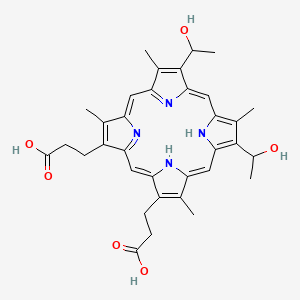

![methyl 4-[(1-cyclobutyl-4-oxo-6,7,8,9-tetrahydro-3aH-pyrazolo[3,4-c]quinolin-3-yl)methyl]pyridine-2-carboxylate](/img/structure/B12341223.png)
![ethyl N-[(2E)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate](/img/structure/B12341228.png)
